1-Methyl-1H-imidazo[1,2-b]pyrazole

α-Glucosidase Inhibition Antidiabetic Research Medicinal Chemistry

Researchers often face loss of biological activity when substituting imidazo[1,2-b]pyrazole cores. 1-Methyl-1H-imidazo[1,2-b]pyrazole (CAS 56728-16-6) provides a validated starting point for anticancer programs: - Derivatives achieve in vitro IC50 ≤10 µM against cancer cell lines. - Also a privileged scaffold for α-glucosidase inhibitors (up to 8-fold more potent than acarbose). - 98% purity, ideal for parallel library synthesis and SAR exploration. Standard supply chain with global shipping.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 56728-16-6
Cat. No. B1363138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[1,2-b]pyrazole
CAS56728-16-6
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=CC=N2
InChIInChI=1S/C6H7N3/c1-8-4-5-9-6(8)2-3-7-9/h2-5H,1H3
InChIKeyZNEXPTMYGXNYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazo[1,2-b]pyrazole Procurement Baseline


1-Methyl-1H-imidazo[1,2-b]pyrazole (CAS 56728-16-6) is a heterocyclic organic compound with the molecular formula C6H7N3 and a molecular weight of 121.14 g/mol . It serves as a core scaffold and a key building block for the synthesis of diverse imidazo[1,2-b]pyrazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties [1].

Core scaffold for imidazo[1,2-b]pyrazole derivative synthesis
Reported class-level bioactivity in anticancer, anti-inflammatory, and antitubercular research
Supports focused library construction for drug discovery programs

Substitution Risk with Unverified Analogs


Generic substitution of the 1-Methyl-1H-imidazo[1,2-b]pyrazole scaffold with closely related analogs is not a trivial decision. Research demonstrates that even minor structural modifications on the imidazo[1,2-b]pyrazole core can lead to profound shifts in biological activity and target selectivity [1]. For instance, the addition of different substituents at the C-2, C-6, or C-7 positions is a primary driver of structure-activity relationships (SAR), dictating potency against specific cancer cell lines, kinases, or pathogens [2]. Substituting this core without rigorous validation can result in a complete loss of the desired biological activity in downstream compounds, rendering entire research or development programs unsuccessful.

Minor substitution at C-2, C-6, or C-7 may shift target selectivity and potency
SAR-driven scaffold: unverified analogs may lead to loss of desired biological activity

Key Differentiation Evidence


α-Glucosidase Inhibitory Potency

While not a study on the target compound itself, this evidence demonstrates the high potency of the imidazo[1,2-b]pyrazole class as α-glucosidase inhibitors. All 15 synthesized derivatives (4a-o) in this series showed superior inhibitory activity compared to the standard drug acarbose. The most potent derivative, compound 4j, exhibited an IC50 value of 95.0 ± 0.5 µM, making it approximately eightfold more potent than acarbose (IC50 = 750 ± 1.5 µM) [1]. This class-level potency strongly supports the use of the core 1-Methyl-1H-imidazo[1,2-b]pyrazole scaffold as a starting point for developing novel antidiabetic agents.

α-Glucosidase Inhibition
Class-level inference
Class rep 4j IC50 95.0 µM vs acarbose 750 µM (~7.9-fold)
Supports scaffold selection for α-glucosidase inhibitor design
Target compound data not available; class-level inference
α-Glucosidase Inhibition Antidiabetic Research Medicinal Chemistry

Predicted pKa and LogP Properties

Quantitative, predicted physicochemical properties provide a key differentiator for 1-Methyl-1H-imidazo[1,2-b]pyrazole. The compound has a predicted acid dissociation constant (pKa) of 4.21 ± 0.40 and a calculated LogP (partition coefficient) of 0.67 . These values are critical for predicting its ionization state and lipophilicity under physiological conditions, which are fundamental parameters influencing solubility, permeability, and overall drug-likeness of derivatives. These properties are specific to the unsubstituted core and provide a baseline for comparison against other heterocyclic scaffolds.

Predicted pKa & LogP
Data to verify
pKa 4.21, LogP 0.67
Supports pre-formulation and computational modeling
Predicted values; experimental validation recommended
Physicochemical Properties pKa LogP Pre-formulation

In Vitro Anticancer Activity

A study evaluating 39 synthesized imidazo[1,2-b]pyrazole derivatives identified four compounds (4d, 4g, 9a, 11a) with promising in vitro anticancer activity, displaying an IC50 ≤ 10 µM across a panel of five human and one murine cancer cell lines [1]. This result, while not specific to the target compound, establishes a quantitative benchmark for the class. It demonstrates that the imidazo[1,2-b]pyrazole core can be decorated to yield derivatives with low micromolar potency against cancer cells, a threshold often considered for further development. The study also provides a crucial structure-activity relationship (SAR) analysis, highlighting the impact of specific substitutions on the core.

In Vitro Anticancer Activity
Class-level inference
Class reps (4d,4g,9a,11a): IC50 ≤10 µM across 6 cancer cell lines
Supports scaffold choice for anticancer compound development
Target compound data not available; MTT assay class-level evidence
Anticancer Cytotoxicity Structure-Activity Relationship (SAR)

High-Purity Building Block Availability

1-Methyl-1H-imidazo[1,2-b]pyrazole is commercially available from specialized chemical suppliers with a specified purity of 98% . This level of purity is essential for its primary role as a building block in organic synthesis. Using a lower-purity starting material can introduce side reactions, reduce yields of the final target derivatives, and complicate purification, ultimately increasing costs and project timelines. The defined high purity provides a clear procurement specification that ensures reproducibility in downstream synthesis.

Supplier Purity
Data to verify
98% (vendor specification)
Ensures reproducible synthetic outcomes
Confirm by in-house analysis
Chemical Synthesis Building Block Purity

1-Methyl-1H-imidazo[1,2-b]pyrazole Applications


Novel Anticancer Agent Synthesis

Procurement of 1-Methyl-1H-imidazo[1,2-b]pyrazole is most justified for use as a core scaffold in the design and synthesis of novel anticancer compounds. This application is directly supported by evidence that derivatives of this class can achieve in vitro anticancer activity with IC50 values ≤ 10 µM [1]. The goal is to further derivatize the scaffold to explore structure-activity relationships and optimize potency against specific cancer cell lines.

α-Glucosidase Inhibitor Development

The imidazo[1,2-b]pyrazole scaffold is a privileged structure for the development of α-glucosidase inhibitors. This is supported by quantitative class-level evidence showing that derivatives can be up to eightfold more potent (IC50 = 95.0 µM) than the standard drug acarbose (IC50 = 750 µM) [1]. 1-Methyl-1H-imidazo[1,2-b]pyrazole is the recommended starting material for synthesizing and evaluating new analogs for this indication.

Targeted Chemical Library Construction

As a key building block, 1-Methyl-1H-imidazo[1,2-b]pyrazole (98% purity) is ideal for the parallel synthesis of focused chemical libraries [1]. These libraries are essential tools for probing biological pathways, identifying new drug targets, or discovering chemical probes for conditions like inflammation or infectious disease, as suggested by the broader activity of the class [2].

Pre-formulation and Computational Chemistry

The specific and predicted physicochemical properties of this compound (pKa 4.21, LogP 0.67) make it a valuable standard for in silico modeling and early pre-formulation research [1]. Its use in such studies helps establish baseline parameters for solubility, permeability, and ionization potential, which are critical for predicting the drug-likeness of more complex derivatives.

Application
Selection Property
Validation Focus
Anticancer compound synthesis research
Core scaffold for anticancer SAR exploration
Cytotoxicity endpoint review (class-level)
α-Glucosidase inhibitor design
Privileged scaffold for α-glucosidase inhibition
Inhibitory potency benchmarking (class-level)
Focused chemical library synthesis
High-purity building block specification
Purity verification for library reproducibility
Pre-formulation and in silico studies
Predicted physicochemical parameters
Experimental pKa/LogP validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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